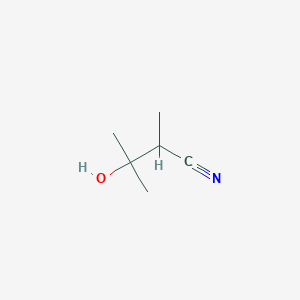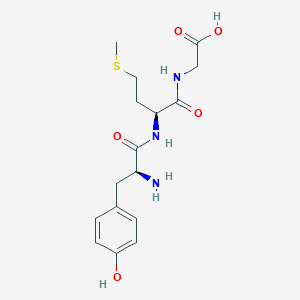
Tyr-Met-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyr-Met-Gly is a tripeptide composed of the amino acids tyrosine, methionine, and glycine. Tripeptides like this compound are important in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Met-Gly typically involves the stepwise coupling of the amino acids tyrosine, methionine, and glycine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Tyr-Met-Gly can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for the oxidation of methionine.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine.
Substitution: Nitrophenyl tyrosine or phosphotyrosine.
Aplicaciones Científicas De Investigación
Tyr-Met-Gly has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Mecanismo De Acción
The mechanism of action of Tyr-Met-Gly involves its interaction with specific molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in various biochemical reactions, while the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The glycine residue contributes to the overall flexibility and stability of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
Tyr-Gly-Gly-Phe-Met:
Tyr-Gly-Gly-Phe-Leu:
Uniqueness
Tyr-Met-Gly is unique due to its specific sequence and the presence of methionine, which can undergo oxidation and reduction reactions, adding to its versatility in biochemical studies. Its relatively simple structure compared to longer peptides makes it an ideal model for studying peptide synthesis and reactions .
Propiedades
Número CAS |
47458-68-4 |
|---|---|
Fórmula molecular |
C16H23N3O5S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H23N3O5S/c1-25-7-6-13(16(24)18-9-14(21)22)19-15(23)12(17)8-10-2-4-11(20)5-3-10/h2-5,12-13,20H,6-9,17H2,1H3,(H,18,24)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
Clave InChI |
UBKKNELWDCBNCF-STQMWFEESA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



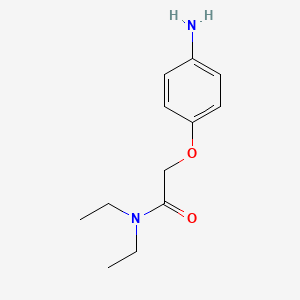
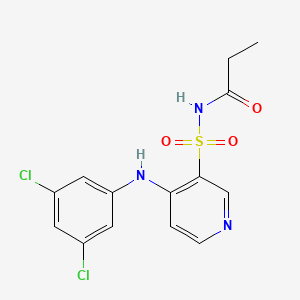
![N-[Bis(diethylamino)phosphoryl]-N'-phenylurea](/img/structure/B14652354.png)
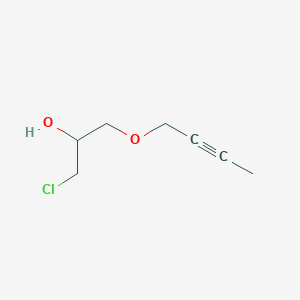
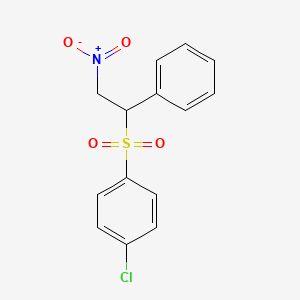
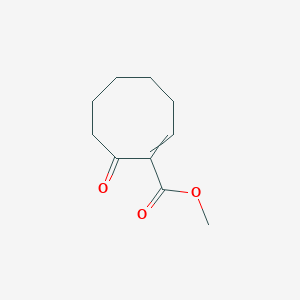
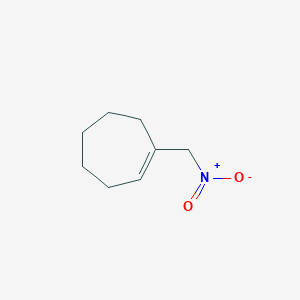
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)

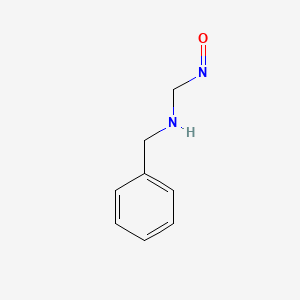
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
